molecular formula C18H14ClN3O2S2 B10796139 N-(4-acetylphenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

N-(4-acetylphenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B10796139
M. Wt: 403.9 g/mol
InChI Key: QHKAIZZULJHVRC-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: While detailed information on specific reactions is lacking, we can infer that MMV666124 interacts with cellular components. It likely undergoes various transformations, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: The reagents and conditions used in MMV666124’s synthesis and subsequent reactions would depend on the specific modifications made during its preparation. These could involve typical organic chemistry reagents and catalysts.

Major Products: The major products formed from MMV666124 reactions would vary based on the specific modifications introduced. These could include derivatives with altered pharmacological properties.

Scientific Research Applications

MMV666124’s applications extend beyond antimalarial activity. While its primary use is in combating malaria, it may also find applications in other fields:

    Chemistry: MMV666124 could serve as a scaffold for designing new antimalarial compounds.

    Biology: Researchers may explore its effects on parasite biology and host interactions.

    Medicine: Investigating MMV666124’s safety, efficacy, and potential side effects is crucial for drug development.

    Industry: Pharmaceutical companies may explore its commercial potential.

Mechanism of Action

MMV666124’s mechanism of action remains elusive. related compounds like the spiroindolones target a sodium transporter called PfATP4 (P-type cation-transporter ATPase 4) in Plasmodium parasites . It’s possible that MMV666124 shares a similar target.

Comparison with Similar Compounds

Unfortunately, I don’t have information on other similar compounds at this moment. researchers often compare MMV666124 with related antimalarials to understand its unique features.

Properties

Molecular Formula

C18H14ClN3O2S2

Molecular Weight

403.9 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H14ClN3O2S2/c1-11(23)12-6-8-13(9-7-12)20-16(24)10-25-18-21-17(22-26-18)14-4-2-3-5-15(14)19/h2-9H,10H2,1H3,(H,20,24)

InChI Key

QHKAIZZULJHVRC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl

Origin of Product

United States

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